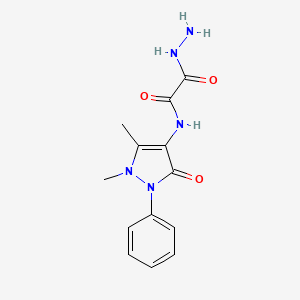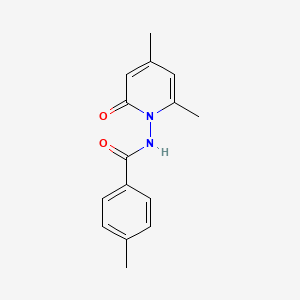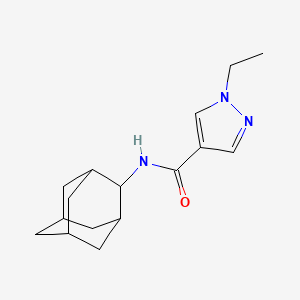![molecular formula C16H21F2N3O4S B10945576 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945576.png)
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a difluoromethyl group, a dimethoxyphenethyl group, and a pyrazole sulfonamide core.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the dimethoxyphenethyl group: This can be done through nucleophilic substitution reactions using appropriate phenethyl halides or sulfonates.
Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles such as thiols or amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form corresponding sulfonic acids and amines.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving sulfonamide groups.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenethyl group but lacks the pyrazole sulfonamide core.
3,4-Dimethoxyphenylacetic acid: This compound has a similar aromatic structure but differs in the functional groups attached to the aromatic ring.
3,4-Dimethoxybenzylamine: This compound contains the dimethoxyphenyl group but has an amine group instead of the pyrazole sulfonamide core.
The uniqueness of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its combination of functional groups, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C16H21F2N3O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H21F2N3O4S/c1-10-15(11(2)21(20-10)16(17)18)26(22,23)19-8-7-12-5-6-13(24-3)14(9-12)25-4/h5-6,9,16,19H,7-8H2,1-4H3 |
InChI Key |
LCODORIJPQSEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10945494.png)
![(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B10945502.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzamide](/img/structure/B10945507.png)

![3-amino-4-methyl-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10945515.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10945518.png)
![5-Benzyl-2-[({4-[(4-ethylphenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10945524.png)

![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10945537.png)


![2-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B10945564.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10945584.png)
